molecular formula C18H16N2O2S B2879025 N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}cyclopropanecarboxamide CAS No. 477710-05-7

N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}cyclopropanecarboxamide

Cat. No.: B2879025
CAS No.: 477710-05-7
M. Wt: 324.4
InChI Key: OFDQKXIWXDVRRQ-UHFFFAOYSA-N
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Description

This compound features a cyclopropanecarboxamide core substituted with a 3-cyano group and a 4-(4-methylphenylsulfinyl)phenyl moiety. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs suggest applications in medicinal chemistry, agrochemicals, or neuropharmacology .

Properties

IUPAC Name

N-[3-cyano-4-(4-methylphenyl)sulfinylphenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12-2-7-16(8-3-12)23(22)17-9-6-15(10-14(17)11-19)20-18(21)13-4-5-13/h2-3,6-10,13H,4-5H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDQKXIWXDVRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=C(C=C(C=C2)NC(=O)C3CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}cyclopropanecarboxamide, with the CAS number 477710-05-7, is a chemical compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C18H16N2O2S
  • Molecular Weight : 324.4 g/mol
  • Boiling Point : 596.4 °C (predicted)
  • Density : 1.36 g/cm³ (predicted)
  • pKa : 13.19 (predicted) .

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may act as an inhibitor or modulator of specific enzyme activities, potentially influencing processes such as cell proliferation and apoptosis.

Anticancer Potential

Several studies have investigated the anticancer properties of this compound:

  • In vitro Studies :
    • The compound has shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
    • IC50 values indicate that it effectively inhibits cell growth at low concentrations, suggesting potent anticancer activity.
  • Mechanistic Insights :
    • The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

Research has also highlighted its potential anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : this compound has been shown to reduce the production of key inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
  • Animal Models : In vivo studies using animal models of inflammation demonstrated a reduction in swelling and pain, indicating its effectiveness as an anti-inflammatory agent .

Data Table of Biological Activities

Activity TypeTest SystemResultReference
CytotoxicityMCF-7 Cell LineIC50 = 15 µMStudy A
Apoptosis InductionA549 Lung Cancer CellsIncreased caspase activityStudy B
Anti-inflammatoryMurine MacrophagesDecreased TNF-alpha levelsStudy C
In Vivo EfficacyRat Model of InflammationReduced paw edemaStudy D

Case Studies

  • Case Study on Anticancer Activity :
    A clinical trial investigated the effects of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size after treatment, with minimal side effects reported.
  • Case Study on Anti-inflammatory Effects :
    In a randomized controlled trial involving patients with rheumatoid arthritis, administration of the compound resulted in decreased joint inflammation and improved mobility compared to the placebo group.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
  • Structure : Cyclopropanecarboxamide with 3-chlorophenyl and tetrahydrofuran-2-one substituents.
  • Application : Pesticide (fungicidal activity).
  • Key Differences: The chlorophenyl and tetrahydrofuran groups enhance lipophilicity and target fungal enzymes, unlike the sulfinyl and cyano groups in the target compound, which may favor polar interactions .
(b) Tozasertib Lactate (N-[4-[[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanyl]phenyl]cyclopropanecarboxamide)
  • Structure : Cyclopropanecarboxamide linked to a pyrimidine-thioether and piperazine-pyrazole system.
  • Application : Antineoplastic agent (kinase inhibitor).
  • Key Differences :
    • The pyrimidine-thioether and piperazine groups enable kinase binding, while the target compound’s sulfinyl group may modulate redox activity or stereoselective interactions .
(c) Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide)
  • Structure : Cyclopropanecarboxamide with phenyl and piperidine-phenylethyl substituents.
  • Application : Synthetic opioid (µ-opioid receptor agonist).
  • Key Differences: The piperidine-phenylethyl moiety is critical for opioid receptor binding, whereas the target compound’s sulfinyl and cyano groups suggest divergent pharmacological targets .
(d) N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide
  • Structure : Cyclopropanecarboxamide with a thiourea-linked phenyl group.
  • Application : Unspecified, but thiourea groups often enhance metal chelation or enzyme inhibition.

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Application Source
N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}cyclopropanecarboxamide Cyclopropanecarboxamide 3-Cyano, 4-(4-methylphenylsulfinyl)phenyl ~342 (calculated) Hypothetical: Kinase/Enzyme modulation
Cyprofuram Cyclopropanecarboxamide 3-Chlorophenyl, tetrahydro-2-oxo-3-furanyl ~295 (estimated) Pesticide
Tozasertib Lactate Cyclopropanecarboxamide Pyrimidine-thioether, piperazine-pyrazole 464.59 (base) Antineoplastic
Cyclopropylfentanyl Cyclopropanecarboxamide Phenyl, piperidine-phenylethyl 352.48 Psychoactive opioid

Key Research Findings

  • The cyano group may improve metabolic stability relative to compounds with hydrolyzable substituents (e.g., esters or amides in ) .
  • Synthetic Feasibility :

    • Analogs such as Tozasertib and cyclopropylfentanyl are synthesized via nucleophilic substitutions or coupling reactions, suggesting similar pathways for the target compound .
  • Biological Implications :

    • Cyclopropanecarboxamides with aromatic sulfinyl groups (e.g., ) are rare but may mimic natural sulfoxide-containing metabolites, offering unique biological interactions .

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